![molecular formula C16H17N7O2 B2490353 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034572-29-5](/img/structure/B2490353.png)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to the family of triazolopyrimidines, a class known for its diverse biological activities and potential as pharmaceutical agents. Compounds within this class often exhibit unique chemical and physical properties due to their heterocyclic structure, which combines triazole and pyrimidine rings.
Synthesis Analysis
Synthesis of related triazolopyrimidine derivatives involves various strategies, including condensation reactions and cyclization processes under specific conditions. For instance, a study detailed the preparation of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives through reactions involving dimethylformamide-dimethylacetal (DMFDMA) and subsequent cyclization (H. Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines, including bond lengths, angles, and torsion angles, can be determined using techniques such as X-ray diffraction and NMR spectroscopy. These studies often reveal the planar nature of the heterocyclic core, contributing to the compound's stability and reactivity (M. K. Gumus et al., 2018).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation with hydrazine or hydroxylamine, leading to derivatives with modified structures and potentially enhanced biological activities (S. Desenko et al., 1998). These reactions are crucial for synthesizing new compounds with desired properties.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are pivotal for understanding the compound's behavior in different environments. The crystal packing, hydrogen bonding, and π-stacking interactions significantly influence the compound's solubility and stability (A. Dolzhenko et al., 2008).
科学的研究の応用
Chemical Synthesis and Derivatives
The synthesis and modification of triazolopyrimidine derivatives are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential applications in drug development and functional materials. For instance, the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating various moieties shows the chemical versatility of these compounds. Such derivatives have been explored for their moderate effects against bacterial and fungal species, indicating their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).
Anticoronavirus and Antitumoral Activity
A specific derivative within the triazolopyrimidine class showed promising in vitro anticoronavirus and antitumoral activity. This highlights the potential of triazolopyrimidines in contributing to the development of new therapeutic agents targeting viral infections and cancer. The mode of action for the antitumoral activity was identified as the inhibition of tubulin polymerization, a crucial process in cell division (Jilloju et al., 2021).
Structural and Theoretical Studies
Triazolopyrimidines have also been the subject of detailed structural and theoretical studies, including crystallography and Density Functional Theory (DFT) analyses. These studies provide deep insights into the molecular geometry, electronic structure, and potential reactivity of these compounds, which are essential for designing new materials and drugs with tailored properties (Gumus et al., 2018).
Plant Growth Regulation
In the agricultural sciences, triazolopyrimidine derivatives have been investigated for their herbicidal and plant growth-regulating activity. This suggests potential applications in developing new agrochemicals to enhance crop yield and manage weed growth effectively (Stanoeva et al., 2000).
特性
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-10-7-11(2)23-16(19-10)20-14(21-23)15(24)22-6-4-12(8-22)25-13-3-5-17-9-18-13/h3,5,7,9,12H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHDZTUEOAVACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)

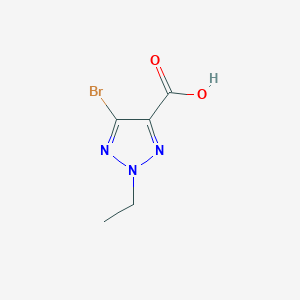
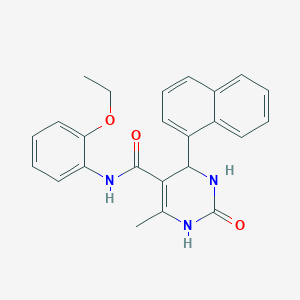
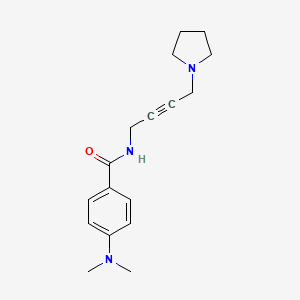
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)
![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

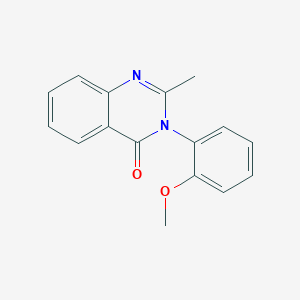
![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)
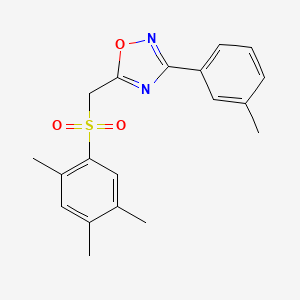
![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)